

An In-depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)

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Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B126380

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Methoxypyridine**, a versatile heterocyclic organic compound. It serves as a critical intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and fine chemical synthesis. This guide details its physicochemical properties, spectroscopic data, safety information, and key applications, presenting data in a structured format for ease of reference.

Core Physicochemical Properties

2-Methoxypyridine is a colorless to pale yellow liquid with a characteristic sharp, aromatic, and sometimes described as green, fermented tea-like odor.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is soluble in most organic solvents with moderate to low solubility in water.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The core properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1628-89-3	[2] [4] [5]
Molecular Formula	C ₆ H ₇ NO	[2] [4] [6]
Molecular Weight	109.13 g/mol	[2] [5] [6]
Boiling Point	142-144 °C at 760 mmHg	[2] [5]
Density	1.038 - 1.050 g/mL at 20-25 °C	[2] [4] [5]
Refractive Index (n ²⁰ /D)	1.501 - 1.507	[2] [4] [5]
Flash Point	31.67 - 32 °C (89-90 °F)	[2] [5] [7]
Vapor Pressure	2.58 - 7.11 mmHg at 25 °C	[2] [3] [4]
Water Solubility	Practically insoluble to 7855 mg/L at 25 °C (est.)	[2] [4] [5]
pKa	3.28 at 20 °C	[5]
LogP (o/w)	1.32 - 1.34	[2] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methoxypyridine**. While raw spectra are best viewed in dedicated databases, the key characteristics are summarized below.

Spectrum Type	Key Features and Observations
¹ H NMR	The proton NMR spectrum typically shows signals for the methoxy group protons (a singlet around 3.9 ppm) and four distinct aromatic protons on the pyridine ring, with the proton adjacent to the nitrogen atom appearing furthest downfield (around 8.15 ppm).[8]
¹³ C NMR	The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.
Mass Spec (MS)	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109).[9]
Infrared (IR)	The IR spectrum exhibits characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-O stretching of the methoxy group.

Note: Detailed spectra can be accessed through databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[7][8][9]

Safety and Hazard Information

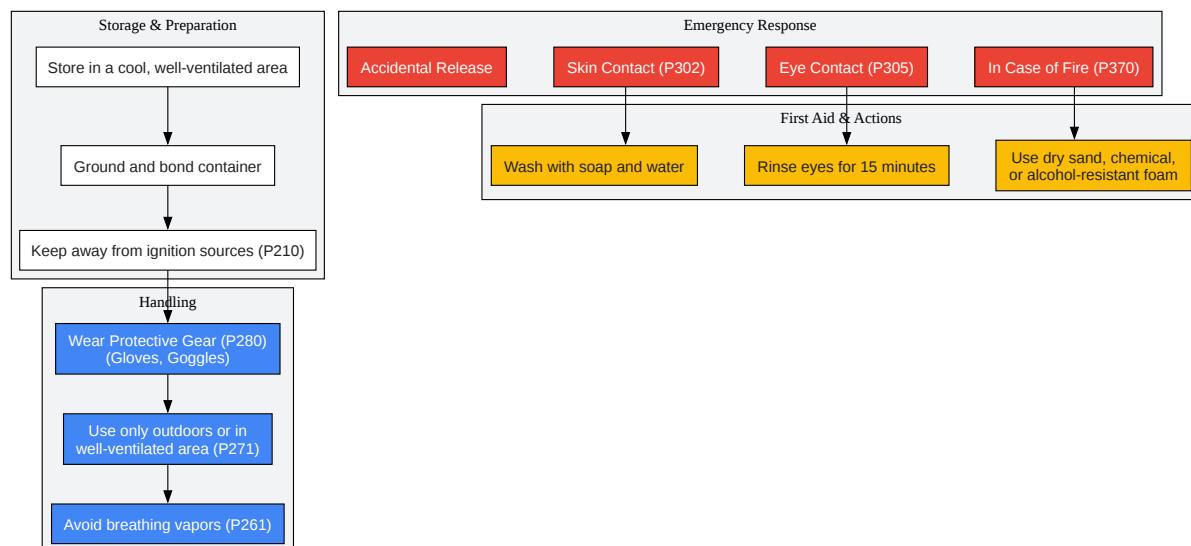
2-Methoxypyridine is a flammable liquid and an irritant.[4][10][11] Proper handling and storage are essential. The following table summarizes its GHS classification.

Hazard Class	Pictogram(s)	Signal Word	Hazard Statements
GHS Classification	Flammable, Irritant	Warning	H226: Flammable liquid and vapor. [4] [7] [10] [11] H315: Causes skin irritation. [4] [7] [10] [11] H319: Causes serious eye irritation. [4] [7] [10] [11] H335: May cause respiratory irritation. [4] [10]

Precautionary Statements (Selected):

- Prevention: P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[\[4\]](#)[\[5\]](#)[\[10\]](#)
- Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[\[4\]](#)[\[10\]](#)[\[11\]](#)

The logical workflow for handling this chemical safely is illustrated below.



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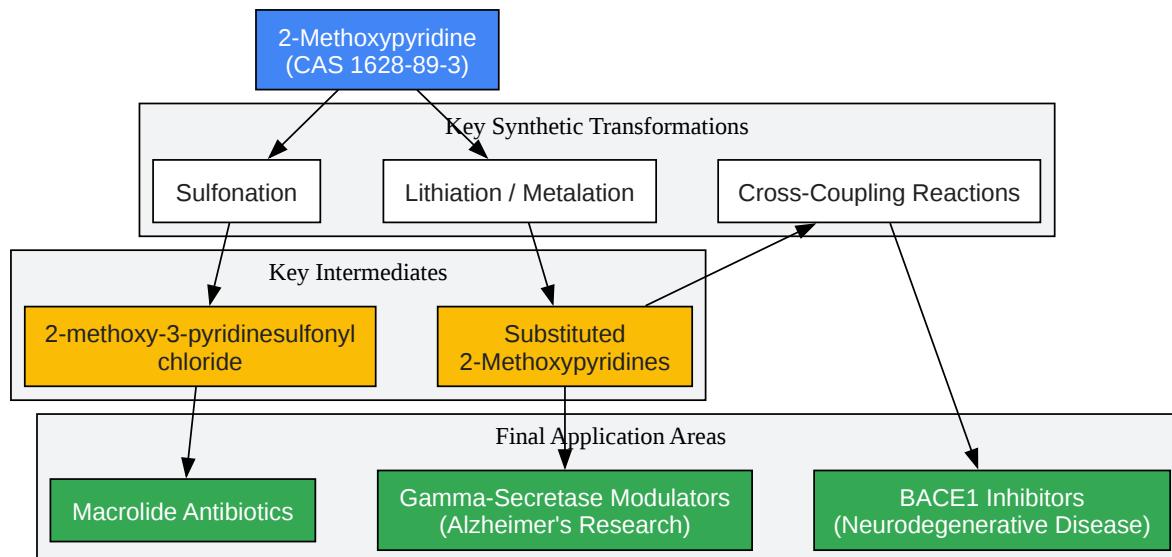
Figure 1: Safe Handling Workflow for **2-Methoxypyridine**.

Applications in Research and Development

2-Methoxypyridine is a highly valued intermediate due to the reactivity of the pyridine ring and the influence of the methoxy group.

- Pharmaceutical Synthesis: It is a key building block for complex active pharmaceutical ingredients (APIs). Notable applications include its use in the synthesis of:
 - Erythromycin-based macrolide antibiotics, where it is used to prepare intermediates like 2-methoxy-3-pyridinesulfonyl chloride.[5][12]
 - Bicyclic iminopyrimidinones, which act as Beta-Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[5][12]
 - Gamma-secretase modulators (GSMs), where the methoxypyridine motif has been shown to improve activity and solubility in potential treatments for Alzheimer's disease.[13]
- Agrochemical Production: The compound is utilized in the manufacturing of advanced pesticides and herbicides.[1]
- Organic Synthesis: It serves as a versatile precursor in various organic reactions.[1] The methoxy group activates the pyridine ring for specific transformations, and the compound is frequently used in metalation and cross-coupling reactions to introduce further functional groups.[5][14] It is also used as a non-nucleophilic base in certain reactions.[14]
- Flavor and Fragrance: **2-Methoxypyridine** is recognized as a flavoring agent, contributing savory, burnt, or mustard-like notes.[2][4][5]

The diagram below illustrates its central role as a starting material in drug discovery pathways.



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Figure 2: Role of **2-Methoxypyridine** in Drug Discovery.

Experimental Protocols & Methodologies

Detailed experimental protocols are highly specific to the reaction being performed. However, a generalized workflow for a common synthetic application—the functionalization of **2-methoxypyridine** via metalation—is provided. This technique allows for the introduction of various substituents onto the pyridine ring.

Methodology: Directed Ortho-Metalation and Electrophilic Quench

This protocol outlines the general steps for introducing a substituent at the C3 position of the **2-methoxypyridine** ring. The methoxy group directs the metalation to the adjacent ortho position.

- Reaction Setup: A solution of **2-methoxypyridine** in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., Argon, Nitrogen) and cooled to a low temperature (typically -78 °C).
- Metalation: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction is stirred at low temperature for a defined period to allow for the formation of the 3-lithiated intermediate.
- Electrophilic Quench: An electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) is added to the reaction mixture to react with the lithiated intermediate.
- Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution or water) and allowed to warm to room temperature.
- Extraction & Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3-substituted **2-methoxypyridine**.

This experimental logic is visualized in the following workflow diagram.

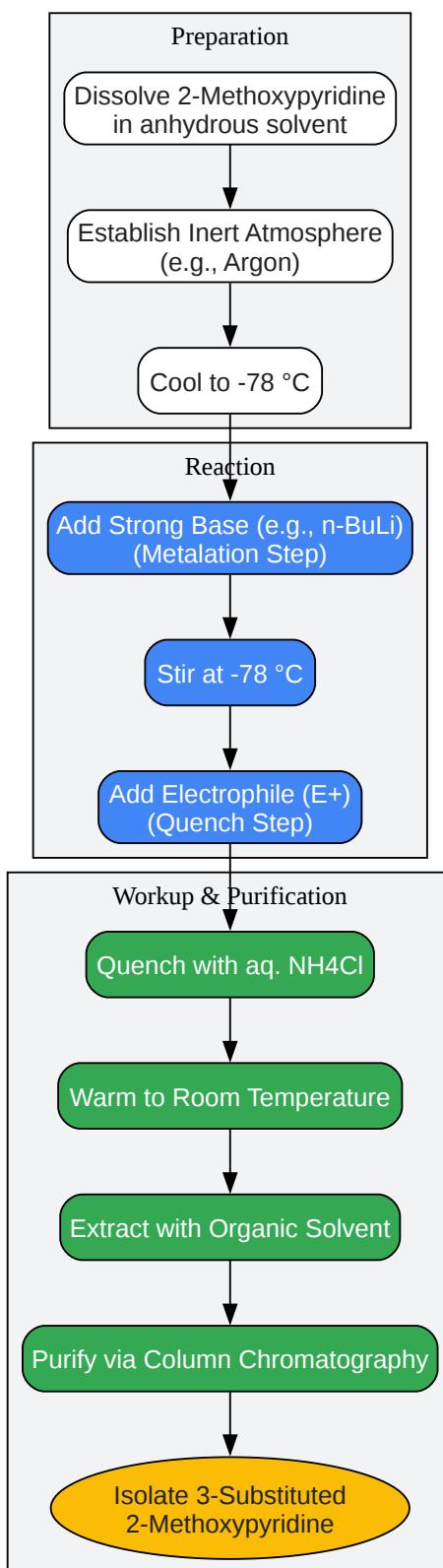
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Figure 3: General Workflow for Synthesis of 3-Substituted Derivatives.

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